molecular formula C28H22F4N2O2 B11611300 11-(2-fluorophenyl)-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-fluorophenyl)-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11611300
M. Wt: 494.5 g/mol
InChI Key: QHUNUSHHAVPZPI-UHFFFAOYSA-N
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Description

11-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a trifluoroacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes may include:

    Aromatic substitution reactions: to introduce fluorine atoms into the phenyl rings.

    Acylation reactions: to incorporate the trifluoroacetyl group.

    Cyclization reactions: to form the dibenzo[b,e][1,4]diazepin core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

11-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its fluorinated groups can impart desirable properties such as increased stability and hydrophobicity, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 11-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated phenyl groups and trifluoroacetyl moiety can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE stands out due to its complex structure, which combines multiple functional groups and a unique core framework. This structural complexity can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H22F4N2O2

Molecular Weight

494.5 g/mol

IUPAC Name

6-(2-fluorophenyl)-9-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H22F4N2O2/c1-16-10-12-17(13-11-16)18-14-22-25(24(35)15-18)26(19-6-2-3-7-20(19)29)34(27(36)28(30,31)32)23-9-5-4-8-21(23)33-22/h2-13,18,26,33H,14-15H2,1H3

InChI Key

QHUNUSHHAVPZPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C(F)(F)F)C5=CC=CC=C5F)C(=O)C2

Origin of Product

United States

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